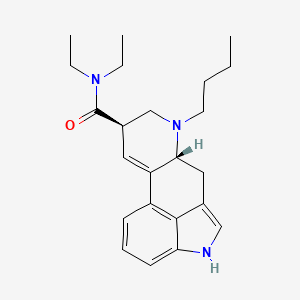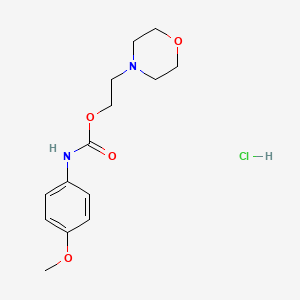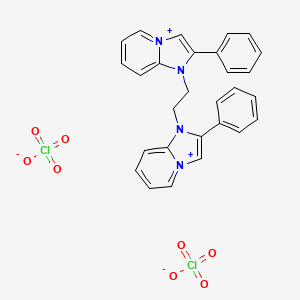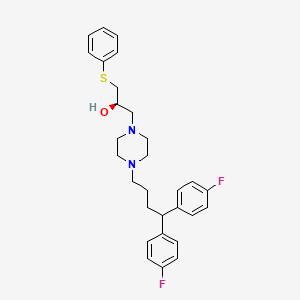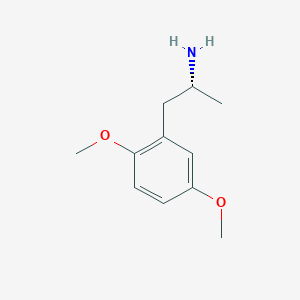
(-)-2,5-Dimethoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,5-Dimethoxyamphetamine: is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-methylamphetamine.
Preparation Methods
The synthesis of (-)-2,5-Dimethoxyamphetamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Formation of the Intermediate: The benzaldehyde is then subjected to a condensation reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.
Final Step: The phenethylamine is then methylated to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
(-)-2,5-Dimethoxyamphetamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(-)-2,5-Dimethoxyamphetamine: has been studied extensively in various scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of phenethylamines.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: While not used therapeutically, it provides insights into the mechanisms of hallucinogenic drugs.
Mechanism of Action
The primary mechanism of action of (-)-2,5-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including the phosphoinositide pathway.
Comparison with Similar Compounds
(-)-2,5-Dimethoxyamphetamine: is similar to other hallucinogenic compounds such as:
Mescaline: Both have methoxy groups, but mescaline has an additional methoxy group at the 3-position.
2,5-Dimethoxy-4-methylamphetamine: This compound has a methyl group at the 4-position, which alters its pharmacological profile.
2,5-Dimethoxy-4-iodoamphetamine: The presence of an iodine atom at the 4-position significantly changes its potency and effects.
The uniqueness of This compound lies in its specific substitution pattern and its distinct pharmacological effects compared to its analogs.
Properties
CAS No. |
58993-81-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1 |
InChI Key |
LATVFYDIBMDBSY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)OC)OC)N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


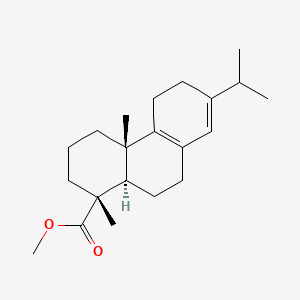





![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
